Adb-butinaca Adb-butinaca N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Brand Name: Vulcanchem
CAS No.: 2682867-55-4
VCID: VC14550322
InChI: InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1
SMILES:
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol

Adb-butinaca

CAS No.: 2682867-55-4

Cat. No.: VC14550322

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Adb-butinaca - 2682867-55-4

Specification

CAS No. 2682867-55-4
Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
IUPAC Name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butylindazole-3-carboxamide
Standard InChI InChI=1S/C18H26N4O2/c1-5-6-11-22-13-10-8-7-9-12(13)14(21-22)17(24)20-15(16(19)23)18(2,3)4/h7-10,15H,5-6,11H2,1-4H3,(H2,19,23)(H,20,24)/t15-/m1/s1
Standard InChI Key GPWADXHYJAZPAX-OAHLLOKOSA-N
Isomeric SMILES CCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)N)C(C)(C)C
Canonical SMILES CCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Properties

ADB-BUTINACA is systematically named N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide (CAS Registry Number: 2666932-43-8). Its (S)-enantiomer (CAS: 2682867-55-4) is the pharmacologically active form, while the (R)-enantiomer or racemic mixtures may appear in illicit samples . The molecular formula is C₁₈H₂₆N₄O₂, with a molecular weight of 330.43 g/mol .

Table 1: Chemical Properties of ADB-BUTINACA

PropertyValue
Molecular FormulaC₁₈H₂₆N₄O₂
Molecular Weight (g/mol)330.43
CAS Registry Number2666932-43-8 (racemic)
Active Enantiomer(S)-ADB-BUTINACA (2682867-55-4)
Primary Receptor TargetsCB₁, CB₂

Structural Differentiation from Analogues

ADB-BUTINACA is distinguished from its structural analogue ADB-BINACA by a butyl tail substituent on the indazole ring, whereas ADB-BINACA features a benzyl group. This modification influences receptor binding kinetics and metabolic stability .

Pharmacokinetics and Metabolic Profile

Absorption and Distribution

ADB-BUTINACA is primarily administered via inhalation (smoking or vaping) or oral ingestion . In vivo studies in rats using UPLC-MS/MS detected peak plasma concentrations within 15–30 minutes post-administration, with rapid distribution to tissues .

Hepatic Metabolism

The compound undergoes extensive hepatic metabolism mediated by CYP2C19, CYP3A4, and CYP3A5, yielding 21–40 phase I and II metabolites . Key metabolic pathways include:

  • Mono-hydroxylation: Predominant on the indazole ring (B16) or n-butyl tail (B9) .

  • Dihydrodiol formation: A stable urinary biomarker (B4) .

Table 2: Major Metabolites of ADB-BUTINACA

Metabolite IDStructural ModificationBiomarker Utility
B4Dihydrodiol (indazole core)Urine (primary)
B9Mono-hydroxylation (n-butyl)Blood, urine
B16Mono-hydroxylation (indazole)Blood, urine

Elimination

The parent compound is rarely detected in urine but persists in post-mortem blood and tissues (e.g., liver, kidney) . Metabolites B4, B9, and B16 exhibit half-lives of 48–190 minutes in vitro, supporting their utility in forensic toxicology .

Pharmacodynamics and Receptor Interactions

Cannabinoid Receptor Affinity

ADB-BUTINACA acts as a full agonist at CB₁ and CB₂ receptors, with superior affinity for CB₁:

  • CB₁: Kᵢ = 0.299 nM, EC₅₀ = 0.67–11.6 nM .

  • CB₂: Kᵢ = 0.912 nM, EC₅₀ = 4.1 nM .

Table 3: Receptor Activation Profiles

ReceptorAssay SystemEC₅₀ (nM)Efficacy (% vs. Control)
CB₁Fluorescence membrane assay0.67113% (CP55,940)
CB₁Calcium flux (CHO cells)11.6N/A
CB₂Fluorescence membrane assay4.1101% (CP55,940)

Functional Effects in Preclinical Models

  • Hypothermia: Intraperitoneal administration in mice (3 mg/kg) reduced core temperature by 6.5°C .

  • Drug Discrimination: Fully substituted for Δ⁹-THC in rats (ED₅₀ = 0.038 mg/kg), indicating shared psychoactive effects .

Toxicology and Adverse Health Outcomes

Documented Intoxications

Between 2019–2022, ADB-BUTINACA was implicated in:

  • 6 fatalities (USA): Cardiorespiratory arrest, often with polysubstance use (e.g., fentanyl, benzodiazepines) .

  • 8 non-fatal cases: Hospitalizations featuring coma, seizures, and extreme agitation .

User-Reported Effects

Online forums describe intentional use for:

  • Euphoria, sedation, and "warm, fuzzy" sensations .

  • Unintentional exposure (adulterated cannabis) linked to paranoia, dissociation, and unconsciousness .

Prevalence and Forensic Detection

Global Seizures and Trends

  • Sweden: First detection in 2019; 13 forensic cases by 2021 .

  • Scotland: 60.4% of SCRA-infused papers in prisons (Jan–Jul 2021) .

Analytical Methods

UPLC-MS/MS protocols enable quantification in biological matrices:

  • Linear range: 1–1,000 ng/mL (rat plasma) .

  • LOQ: 1 ng/mL; intra-day precision <10% RSD .

Abuse Liability and Regulatory Status

Legal Controls

As of 2025, ADB-BUTINACA remains unscheduled under international treaties but is monitored by the WHO Expert Committee on Drug Dependence . National controls vary, with some jurisdictions classifying it as a controlled substance analog.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator